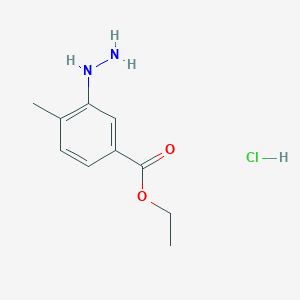

Ethyl 3-hydrazino-4-methylbenzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-hydrazinyl-4-methylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c1-3-14-10(13)8-5-4-7(2)9(6-8)12-11;/h4-6,12H,3,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKCTIHVWUYIQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydrazino-4-methylbenzoate hydrochloride is a key chemical intermediate, playing a significant role in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry. Its unique structural features, particularly the presence of a reactive hydrazine group ortho to a methyl group on a benzoate scaffold, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the nitration of ethyl 4-methylbenzoate. The resulting nitro compound is then reduced to the corresponding amine, which is subsequently diazotized and reduced to the final hydrazine hydrochloride salt.

Overall Synthetic Pathway

Caption: Overall synthetic route to this compound.

Step 1: Nitration of Ethyl 4-methylbenzoate

The initial step involves the electrophilic aromatic substitution of ethyl 4-methylbenzoate to introduce a nitro group at the 3-position. The methyl group at the 4-position is an ortho-, para-director; however, due to steric hindrance from the ethyl ester group, the nitration predominantly occurs at the position ortho to the methyl group.

Experimental Protocol:

-

In a round-bottom flask, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C in an ice bath.

-

Slowly add ethyl 4-methylbenzoate to the cooled nitrating mixture with constant stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Pour the reaction mixture onto crushed ice, which will cause the precipitation of the crude ethyl 4-methyl-3-nitrobenzoate.

-

Filter the precipitate, wash it with cold water until the washings are neutral, and dry the product.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure ethyl 4-methyl-3-nitrobenzoate.

Causality: The use of a strong acid mixture (H₂SO₄ and HNO₃) generates the highly electrophilic nitronium ion (NO₂⁺), which is essential for the nitration of the aromatic ring. The low temperature is crucial to control the exothermic reaction and prevent over-nitration or side reactions.

Step 2: Reduction of Ethyl 4-methyl-3-nitrobenzoate

The nitro group of ethyl 4-methyl-3-nitrobenzoate is then reduced to an amino group to yield ethyl 3-amino-4-methylbenzoate. Several reduction methods can be employed, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve ethyl 4-methyl-3-nitrobenzoate in a suitable solvent, such as ethanol or methanol, in a hydrogenation vessel.

-

Add a catalytic amount of palladium on activated carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude ethyl 3-amino-4-methylbenzoate, which can be used in the next step without further purification or can be purified by column chromatography if necessary.

Causality: Palladium on carbon is a highly effective catalyst for the reduction of nitro groups to amines in the presence of hydrogen gas. This method is generally clean and provides high yields.

Step 3: Diazotization and Reduction to this compound

This final step involves the conversion of the primary aromatic amine to a diazonium salt, which is then immediately reduced to the corresponding hydrazine. The hydrochloride salt is typically isolated.

Experimental Protocol:

-

Dissolve ethyl 3-amino-4-methylbenzoate in concentrated hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C. A precipitate of the hydrazine hydrochloride salt will form.

-

After the addition is complete, continue stirring the mixture for a designated time in the ice bath.

-

Collect the precipitate by vacuum filtration, wash it with a small amount of cold ethanol, and then with diethyl ether.

-

Dry the product under vacuum to yield this compound.

Causality: The reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures forms an unstable diazonium salt. Tin(II) chloride is a common and effective reducing agent for converting diazonium salts to hydrazines. The acidic conditions and low temperatures are critical to prevent the decomposition of the diazonium salt and to favor the desired reduction pathway.

Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in further synthetic endeavors.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [General Chemical Databases] |

| Molecular Weight | 230.69 g/mol | [General Chemical Databases] |

| Appearance | Off-white to pale yellow solid | [Typical Observation] |

| Melting Point | Data not consistently available in public literature; requires experimental determination. | |

| Solubility | Soluble in water and lower alcohols. | [General knowledge of hydrochloride salts] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the aromatic protons (with splitting patterns influenced by the substituents), the methyl group (a singlet), and the protons of the hydrazine and ammonium groups (which may be broad and exchangeable).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the ethyl group, and the methyl carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the hydrazinium group, the C=O stretching of the ester, and the C-H and C=C stretching of the aromatic ring.

Note: Specific spectral data should be obtained experimentally for confirmation.

Applications in Drug Development

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, some of which have shown promise as therapeutic agents. The hydrazine moiety is particularly useful for constructing five- and six-membered nitrogen-containing rings, such as pyrazoles, indazoles, and pyridazinones.

Role as a Kinase Inhibitor Intermediate

A significant application of this compound is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in diseases such as cancer. A Taiwanese patent describes the use of a similar starting material, methyl 3-amino-4-methylbenzoate, in the synthesis of Imatinib and Nilotinib, which are potent tyrosine kinase inhibitors used in the treatment of chronic myeloid leukemia (CML)[1]. The structural motif present in this compound can be elaborated to form the core structures of various kinase inhibitors.

Caption: Role as an intermediate in kinase inhibitor synthesis.

The hydrazine group can undergo cyclization reactions with various dicarbonyl compounds or their equivalents to form heterocyclic rings that are often found in the core structures of kinase inhibitors. The ethyl ester and methyl groups provide additional points for diversification and optimization of the pharmacological properties of the final compounds.

Conclusion

This compound is a versatile and valuable intermediate in organic synthesis, particularly for the development of novel drug candidates. The synthetic route, although multi-step, is based on well-established and reliable chemical transformations. A thorough understanding of its synthesis and properties is crucial for researchers and scientists working in the field of medicinal chemistry and drug development, enabling the design and synthesis of new and effective therapeutic agents. Further research into the applications of this compound is likely to uncover new opportunities for its use in the creation of innovative molecular entities with significant biological activity.

References

Note: Specific references for the detailed experimental protocols are derived from established organic chemistry principles and analogous reactions found in the literature. For precise details, it is recommended to consult primary literature sources for similar transformations.

- General procedures for nitration of aromatic compounds can be found in standard organic chemistry textbooks and resources like Organic Syntheses.

- Catalytic hydrogenation is a widely documented method for the reduction of nitro groups.

- The diazotization of aromatic amines and subsequent reduction to hydrazines is a classical named reaction in organic chemistry, with numerous examples in the liter

-

TW202128641A - Synthesis of tyrosine kinase inhibitors - Google Patents.[1]

Sources

"Ethyl 3-hydrazino-4-methylbenzoate hydrochloride" CAS number 1185302-10-6

An In-depth Technical Guide to Ethyl 3-hydrazino-4-methylbenzoate hydrochloride

This guide provides a comprehensive technical overview of this compound (CAS Number: 1185302-10-6), a substituted aryl hydrazine derivative. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs and established principles of organic chemistry to offer a robust resource for researchers, scientists, and professionals in drug development.

Introduction and Chemical Identity

This compound is a fine chemical likely utilized as a building block in organic synthesis, particularly in the construction of heterocyclic systems relevant to medicinal chemistry. Its structure combines a benzoate ester, a methyl group, and a hydrazine moiety, offering multiple points for chemical modification. The hydrochloride salt form enhances its stability and solubility in polar solvents.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1185302-10-6 | [1][2] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | [1][3] |

| Molecular Weight | 230.69 g/mol | [3][4] |

| InChI Key | BAKCTIHVWUYIQX-UHFFFAOYSA-N | [4] |

| Storage Temperature | Room Temperature | [1][4] |

| Purity (Typical) | ≥96% | [4] |

Proposed Synthesis Pathway

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of Ethyl 3-amino-4-methylbenzoate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve Ethyl 3-amino-4-methylbenzoate (1.0 eq.) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid, cooled to 0 °C.

-

Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring for an additional 1-2 hours, allowing the reaction to proceed to completion. The formation of a precipitate, the hydrochloride salt of the hydrazine, may be observed.

-

Isolate the crude product by vacuum filtration and wash with a small amount of cold water.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield purified this compound.

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on standard spectroscopic techniques. The following are predicted spectral characteristics based on analogous compounds.[3][5][6]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Chemical Shifts / Absorption Bands |

| ¹H NMR | - Ethyl group: Triplet (~1.3-1.4 ppm, 3H) and a quartet (~4.3-4.4 ppm, 2H).- Methyl group: Singlet (~2.2-2.4 ppm, 3H).- Aromatic protons: Signals in the aromatic region (~6.8-7.8 ppm, 3H).- Hydrazine protons (NH, NH₂): Broad signals, potentially in the range of 4.0-10.0 ppm, which may exchange with D₂O. |

| ¹³C NMR | - Ethyl group: ~14 ppm (CH₃) and ~61 ppm (CH₂).- Methyl group: ~17-20 ppm.- Aromatic carbons: ~110-150 ppm.- Carbonyl carbon: ~165-167 ppm. |

| IR (Infrared) | - N-H stretching: Broad bands around 3200-3400 cm⁻¹.- C=O stretching (ester): Strong absorption around 1700-1720 cm⁻¹.- C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region. |

| Mass Spec (ESI+) | Expected [M+H]⁺ ion for the free base at m/z 195.1188. |

Reactivity and Synthetic Applications

Aryl hydrazines are versatile intermediates in organic synthesis. The primary reactivity of this compound is centered around the nucleophilic hydrazine moiety.

Formation of Hydrazones

Hydrazines readily react with aldehydes and ketones in a condensation reaction to form hydrazones.[7][8] This reaction is typically acid-catalyzed and is a cornerstone of derivatizing carbonyl compounds.[8]

Caption: General reaction scheme for hydrazone formation.

The Fischer Indole Synthesis

One of the most significant applications of aryl hydrazines is the Fischer indole synthesis, a powerful method for constructing the indole ring system, a prevalent scaffold in pharmaceuticals.[4][9][10] The reaction involves the acid-catalyzed cyclization of an arylhydrazone.[1][11]

Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and a suitable ketone or aldehyde (1.1 eq.) in a solvent such as ethanol or glacial acetic acid.

-

Stir the mixture at room temperature or with gentle heating until the formation of the hydrazone is complete (monitored by TLC).

-

Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), to the reaction mixture.

-

Heat the mixture to the appropriate temperature (typically 80-160 °C) to induce cyclization.

-

After the reaction is complete, cool the mixture and quench by pouring it onto ice water.

-

Neutralize with a base (e.g., NaOH or NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography to obtain the substituted indole.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Methyl-2-benzothiazolehydrazine | 20174-68-9 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Ethyl 3-hydrazino-4-methylbenzoate hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with Ethyl 3-hydrazino-4-methylbenzoate hydrochloride. It delves into the compound's core physicochemical properties, synthesis, characterization, and its strategic applications as a versatile building block in medicinal chemistry.

Core Compound Profile and Physicochemical Properties

This compound is a substituted aromatic hydrazine derivative. Hydrazine-containing moieties are of significant interest in pharmaceutical sciences due to their utility as key intermediates in the synthesis of nitrogen-containing heterocyclic systems, which form the backbone of numerous therapeutic agents.[1] The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | |

| Molecular Weight | 230.7 g/mol | |

| CAS Number | 1185302-10-6 | [2][3] |

| Synonyms | Ethyl 3-hydrazinyl-4-methylbenzoate hydrochloride | [2] |

| Typical Purity | ≥96% | [2] |

| Storage Temperature | Room Temperature | [2] |

Synthesis and Mechanistic Rationale

The synthesis of aryl hydrazines like this compound typically proceeds via the reduction of a corresponding diazonium salt. This well-established pathway offers high yields and purity, making it suitable for both laboratory-scale and industrial production.

The Causality Behind the Synthesis Workflow:

-

Diazotization: The process begins with the diazotization of a primary aromatic amine, Ethyl 3-amino-4-methylbenzoate. This precursor is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.

-

Reduction: The resulting diazonium salt is then reduced to the target hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The Sn(II) ion acts as a two-electron donor, reducing the diazonium group (-N₂⁺) to the hydrazine moiety (-NHNH₂). The acidic environment ensures the stability of the reagents and the final product, which precipitates as the hydrochloride salt.

-

Isolation and Purification: The product is isolated by filtration, washed to remove inorganic salts and unreacted starting materials, and then typically purified by recrystallization from a suitable solvent like ethanol to yield the final, high-purity compound.

Below is a diagram illustrating the logical flow of this synthetic process.

Caption: Generalized workflow for the synthesis of Ethyl 3-hydrazino-4-methylbenzoate HCl.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is employed. These methods provide a self-validating system, confirming the structure and quantifying impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet), the aromatic protons, and the exchangeable protons of the hydrazine and hydrochloride moieties.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. Key stretches would include N-H bands for the hydrazine, C=O for the ester, and C-H bands for the aromatic and aliphatic parts of the molecule.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the free base after the loss of HCl. The fragmentation pattern can provide further structural evidence.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound, typically reported as a percentage area of the main peak.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial intermediate or building block. Its primary utility lies in its ability to participate in reactions that form complex heterocyclic scaffolds.

Primary Application: Fischer Indole Synthesis

The most prominent application of aryl hydrazines is in the Fischer indole synthesis . This reaction involves the condensation of an aryl hydrazine with an aldehyde or ketone in an acidic medium to form an indole. The indole ring is a privileged scaffold in medicinal chemistry, appearing in numerous drugs, including the triptan class of migraine medications, anti-inflammatory agents, and kinase inhibitors.

The use of this specific building block allows for the introduction of an ethyl carboxylate group at position 6 and a methyl group at position 7 of the resulting indole ring system. These substituents can be used to modulate the pharmacological properties of the final molecule, such as solubility, metabolic stability, and target binding affinity.

The logical relationship of its use as a synthetic intermediate is visualized below.

Caption: Role as an intermediate in the synthesis of pharmaceutical scaffolds.

Exemplary Experimental Protocol: Fischer Indole Synthesis

This protocol describes a general, self-validating procedure for the synthesis of a substituted indole using this compound.

Objective: To synthesize Ethyl 6-carboxy-7-methyl-1H-indole-2-carboxylate derivative.

Materials:

-

This compound

-

Ethyl pyruvate

-

Ethanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

TLC plates (silica gel), Ethyl acetate, Hexane

-

Saturated sodium bicarbonate solution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) and ethyl pyruvate (1.1 eq) in anhydrous ethanol.

-

Acid Catalysis: Slowly add the acid catalyst (e.g., a catalytic amount of H₂SO₄ or using PPA as the solvent/catalyst) to the stirring suspension. Rationale: The acid protonates the carbonyl of the pyruvate, activating it for nucleophilic attack by the hydrazine, and facilitates the subsequent cyclization and rearrangement steps.

-

Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC). Self-Validation: The disappearance of the starting hydrazine spot and the appearance of a new, typically more polar, product spot indicates reaction progression.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7. Rationale: This step quenches the acid catalyst and removes acidic impurities.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts.

-

Purification & Verification: Dry the crude product under a vacuum. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture). The final product's identity and purity should be confirmed using NMR, MS, and HPLC as described in Section 3.

References

-

ethyl 3-ethyl-4-hydrazinobenzoate. ChemSynthesis. [Link]

-

Ethyl 3-hydrazino-4-methylbenzoate HCl | 1185302-10-6. MilliporeSigma. [Link]

-

Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

- Preparation method of hydrazino ethyl acetate hydrochloride.

-

Synthesis and Characterization of Hetrocyclic Compounds Derived from ethyl-4-aminobenzoate. ResearchGate. [Link]

-

Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. National Institutes of Health (NIH). [Link]

Sources

- 1. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ethyl 3-hydrazino-4-methylbenzoate HCl | 1185302-10-6 [sigmaaldrich.com]

- 3. Ethyl 3-hydrazino-4-methylbenzoate HCl | 1185302-10-6 [sigmaaldrich.cn]

A Technical Guide to the Spectral Analysis of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted and theoretical spectral data for Ethyl 3-hydrazino-4-methylbenzoate hydrochloride, a compound of interest in pharmaceutical research and development. In the absence of a complete, publicly available experimental dataset, this document serves as a predictive guide and a methodological framework for researchers seeking to acquire and interpret their own spectral data. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as they apply to this specific molecule. Furthermore, we will provide detailed, field-proven experimental protocols for obtaining high-quality spectra and offer in-depth interpretations based on the analysis of analogous compounds and established spectroscopic principles.

Introduction: The Significance of Spectral Characterization

This compound is a substituted aromatic hydrazine derivative. The presence of a hydrazine moiety, an ester group, and a substituted benzene ring makes it a versatile building block in medicinal chemistry. Accurate structural elucidation and purity assessment are paramount in drug discovery and development, and spectroscopic techniques are the cornerstone of this characterization. This guide is designed to empower researchers by providing a robust predictive framework and practical methodologies for the spectral analysis of this compound.

The hydrochloride salt form is particularly relevant in pharmaceutical applications as it often enhances solubility and stability. It is important to consider the protonation state of the hydrazine group when interpreting spectral data, as this will influence chemical shifts and vibrational frequencies.

Molecular Structure and Predicted Spectral Overview

The structure of this compound presents several key features that will be interrogated by spectroscopic methods. The ethyl ester group, the substituted aromatic ring, the methyl group, and the hydrazinium group each have unique spectral signatures.

Diagram of the Molecular Structure of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10.5 | Broad Singlet | 1H | -NH-NH₃⁺ | The acidic proton of the hydrazinium group is expected to be significantly downfield and broadened due to exchange. |

| ~7.8 | Singlet | 1H | Ar-H | Aromatic proton ortho to the ester group, deshielded by its electron-withdrawing effect. |

| ~7.6 | Doublet | 1H | Ar-H | Aromatic proton meta to the ester and ortho to the methyl group. |

| ~7.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the hydrazinium group. |

| ~4.3 | Quartet | 2H | -O-CH₂-CH₃ | Protons of the methylene group of the ethyl ester, deshielded by the adjacent oxygen atom. |

| ~2.3 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group attached to the aromatic ring. |

| ~1.3 | Triplet | 3H | -O-CH₂-CH₃ | Protons of the methyl group of the ethyl ester. |

Note: Chemical shifts are predicted for a DMSO-d₆ solution, which is a common solvent for hydrochloride salts.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~165 | C=O | Carbonyl carbon of the ester group. |

| ~145 | Ar-C | Aromatic carbon attached to the hydrazinium group. |

| ~138 | Ar-C | Aromatic carbon attached to the methyl group. |

| ~131 | Ar-C | Aromatic carbon attached to the ester group. |

| ~129 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~61 | -O-CH₂- | Methylene carbon of the ethyl ester. |

| ~20 | Ar-CH₃ | Methyl carbon attached to the aromatic ring. |

| ~14 | -CH₃ | Methyl carbon of the ethyl ester. |

Experimental Protocol for NMR Spectroscopy

Diagram of the NMR Sample Preparation Workflow

Caption: Workflow for preparing an NMR sample.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and gently invert it several times to ensure a homogenous solution.

-

-

Instrumental Analysis:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, typically using proton decoupling.

-

Interpretation of NMR Spectra

The interpretation of the NMR spectra will rely on comparing the observed chemical shifts, multiplicities, and integration values with the predicted data. The ¹H NMR data for the structurally similar ethyl 4-methylbenzoate shows aromatic protons at δ 7.96 and 7.26 ppm, a quartet for the ethyl group at δ 4.32-4.42 ppm, a singlet for the methyl group at δ 2.41 ppm, and a triplet for the ethyl methyl at δ 1.36-1.43 ppm.[1] For ethyl 3-aminobenzoate, the aromatic protons are observed in the range of δ 6.8-7.8 ppm. These values provide a strong basis for our predictions for the target molecule. The presence of the electron-donating hydrazinium group is expected to shift the ortho and para protons upfield compared to an unsubstituted benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a characteristic "fingerprint."

Predicted IR Spectral Data

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3300-3000 | N-H stretching (hydrazinium) | Strong, broad |

| 3000-2850 | C-H stretching (aliphatic) | Medium |

| ~1720 | C=O stretching (ester) | Strong |

| ~1600, ~1480 | C=C stretching (aromatic) | Medium |

| ~1250 | C-O stretching (ester) | Strong |

| ~1100 | C-N stretching | Medium |

Experimental Protocol for IR Spectroscopy

Diagram of the KBr Pellet Method for Solid-State IR

Caption: Workflow for the KBr pellet method in FTIR.

Step-by-Step Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Instrumental Analysis:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample.

-

Interpretation of IR Spectra

The IR spectrum will be dominated by a strong, sharp absorption around 1720 cm⁻¹ corresponding to the ester carbonyl stretch. A broad and strong absorption in the 3300-3000 cm⁻¹ region will be indicative of the N-H stretching vibrations of the hydrazinium group. Aromatic C=C stretching bands will appear around 1600 and 1480 cm⁻¹. The C-O stretching of the ester will likely result in a strong band around 1250 cm⁻¹. The spectrum of 3-hydrazinobenzoic acid, a related compound, would show similar N-H and aromatic C=C stretching absorptions, providing a useful comparison point.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrum Data (Electron Ionization - EI)

| Predicted m/z | Proposed Fragment | Fragmentation Pathway |

| 230/232 | [M]⁺ (as HCl salt) | Molecular ion (low abundance) |

| 195 | [M - Cl]⁺ | Loss of chlorine radical |

| 194 | [M - HCl]⁺ | Loss of hydrogen chloride |

| 149 | [M - HCl - OEt]⁺ | Loss of ethoxy radical from the free base |

| 121 | [M - HCl - OEt - CO]⁺ | Loss of carbon monoxide |

| 91 | [C₇H₇]⁺ | Toluene-like fragment |

Experimental Protocol for Mass Spectrometry

Diagram of the Electron Ionization Mass Spectrometry Workflow

Caption: General workflow for electron ionization mass spectrometry.

Step-by-Step Methodology (Direct Infusion ESI or EI):

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

-

Instrumental Analysis:

-

Introduce the sample into the mass spectrometer's ion source (e.g., via direct infusion for Electrospray Ionization or a heated probe for Electron Ionization).

-

For EI, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer.

-

The detector records the abundance of ions at each mass-to-charge ratio.

-

Interpretation of Mass Spectra

The mass spectrum of the hydrochloride salt may be complex. It is more likely that the spectrum will represent the free base form of the molecule (MW = 194.24 g/mol ). The molecular ion peak ([M]⁺) for the free base is expected at m/z 194. A prominent fragmentation pathway for benzoate esters is the loss of the alkoxy group. For our molecule, this would correspond to the loss of an ethoxy radical (•OCH₂CH₃), leading to a fragment at m/z 149. Further fragmentation by loss of carbon monoxide would yield a fragment at m/z 121. The mass spectrum of methyl 4-methylbenzoate shows a molecular ion at m/z 150 and a base peak at m/z 119, corresponding to the loss of the methoxy group, supporting this predicted fragmentation pattern.[2][3][4][5]

Conclusion

This technical guide provides a detailed predictive analysis and a practical framework for the spectral characterization of this compound. By understanding the expected spectral features and following the outlined experimental protocols, researchers can confidently acquire and interpret high-quality NMR, IR, and MS data. This information is crucial for confirming the structure, assessing the purity, and advancing the development of this and related compounds in the field of medicinal chemistry.

References

-

The Royal Society of Chemistry. (2014). Supporting Information for Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Methyl 4-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Hydrazinobenzoic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Hydrazinobenzoic Acid. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Ethyl 3-aminobenzoate. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Proactive Approach to Chemical Safety

In the fast-paced world of drug discovery and chemical synthesis, the introduction of novel molecular entities is a daily occurrence. Ethyl 3-hydrazino-4-methylbenzoate hydrochloride, a substituted aromatic hydrazine, represents a class of compounds that, while synthetically valuable, carries a hazard profile demanding rigorous safety protocols. This guide provides an in-depth, scientifically-grounded framework for the safe handling of this and structurally related compounds. As no comprehensive safety data sheet (SDS) is publicly available for this specific molecule, the recommendations herein are synthesized from the well-documented hazards of the hydrazine functional group, aromatic hydrazines, and their hydrochloride salts.[1][2][3] This proactive, analogue-based approach to safety is a cornerstone of modern laboratory practice, ensuring that potential risks are mitigated even in the absence of compound-specific data.

The hydrazine moiety is associated with significant toxicological concerns, including potential carcinogenicity, acute toxicity, and corrosivity.[1][2][4] The aromatic ring and ester functionalities of this compound may modulate these properties, but the fundamental hazards of the hydrazine group must be respected. This guide is structured to provide not just a set of rules, but a deep understanding of the "why" behind each precaution, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment: An Unavoidable First Step

The cornerstone of safe laboratory practice is a thorough understanding of the potential hazards associated with a chemical and a realistic assessment of the risks involved in its handling.

Toxicological Profile (Inferred)

The primary toxicological concerns with hydrazine derivatives stem from their ability to act as reducing agents and to interfere with biological processes.[1][5]

-

Acute Toxicity: Hydrazines can be toxic if inhaled, ingested, or absorbed through the skin.[4][6][7] Symptoms of acute exposure can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, and in severe cases, pulmonary edema, seizures, and coma.[4][8]

-

Carcinogenicity: Hydrazine and several of its derivatives are classified as possible or probable human carcinogens by agencies such as the IARC and the EPA.[2] The biotransformation of hydrazines can lead to reactive intermediates that may damage DNA.[1]

-

Corrosivity: Hydrazine and its solutions can be corrosive, causing severe burns to the skin and eyes upon direct contact.[4][9] The hydrochloride salt form of Ethyl 3-hydrazino-4-methylbenzoate may present as a corrosive solid, particularly in the presence of moisture.

-

Neurotoxicity: Some hydrazines are known to exert neurotoxic effects, potentially by interfering with vitamin B6 (pyridoxine) metabolism in the brain.[5][10][11]

Physical and Chemical Hazards

-

Flammability: While the hydrochloride salt is likely to be less flammable than anhydrous hydrazine, the potential for ignition of the compound, especially as a dust or in the presence of strong oxidizers, should not be discounted.[2]

-

Reactivity: Hydrazines are strong reducing agents and can react violently with oxidizing agents.[12] Contact with acids may generate heat.[12]

Risk Assessment Workflow

A systematic risk assessment should be performed before any new procedure involving this compound is undertaken.

Caption: Risk assessment workflow for handling this compound.

Engineering and Administrative Controls: The First Line of Defense

Engineering and administrative controls are designed to minimize exposure to hazardous substances at the source.

Engineering Controls

-

Chemical Fume Hood: All handling of this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood.[13] This is the primary engineering control to prevent inhalation of dusts or vapors.

-

Glove Box: For procedures with a higher risk of aerosolization or when handling larger quantities, the use of a glove box under an inert atmosphere is recommended.[6]

-

Ventilation: The laboratory should be well-ventilated with single-pass air.

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and tested regularly.[8][13]

Administrative Controls

-

Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be written and approved.

-

Training: All personnel must be trained on the specific hazards of hydrazines and the procedures outlined in the SOPs.[13] This training should be documented.

-

Working Alone: Researchers should avoid working alone when handling highly toxic compounds like hydrazines.[13]

-

Signage: The work area should be clearly marked with signs indicating the presence of a toxic and potentially carcinogenic substance.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential for protecting researchers from exposure but should be used in conjunction with, not as a replacement for, engineering and administrative controls.

| PPE Category | Item | Specifications and Use |

| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be splash-resistant. A face shield provides an additional layer of protection and is required when there is a splash hazard.[4][6] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for incidental contact.[4][13] For prolonged handling or immersion, neoprene or other gloves with demonstrated resistance to aromatic amines should be considered. Consult glove manufacturer's compatibility charts.[6] Double gloving is recommended. |

| Body Protection | Flame-Resistant Lab Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[4] For larger scale work, a chemical-resistant apron may be necessary. |

| Respiratory Protection | NIOSH-Approved Respirator | A respirator is typically not required if all work is conducted in a certified fume hood. However, a risk assessment may indicate the need for respiratory protection (e.g., for spill cleanup).[6][8] If a respirator is required, a full-face respirator with appropriate cartridges for organic vapors and particulates is recommended, and personnel must be fit-tested and trained.[6] |

| Footwear | Closed-Toed Shoes | Shoes should be made of a non-porous material. |

Safe Handling and Storage: A Protocol-Driven Approach

Adherence to strict protocols for handling and storage is critical to preventing accidental exposures and incidents.

Handling

-

Preparation: Before starting work, ensure the fume hood is functioning correctly, the work area is clean and uncluttered, and all necessary PPE is donned.

-

Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat or tare a container on the balance.

-

Transfers: Conduct all transfers of the solid or solutions within the fume hood. Use a spatula for solids and appropriate glassware for solutions.

-

Housekeeping: Clean up any minor spills immediately. Decontaminate all surfaces after work is complete.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4]

Storage

-

Location: Store this compound in a cool, dry, well-ventilated, and dark place.[13]

-

Container: Keep the container tightly sealed.[13]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents and acids.[6]

-

Labeling: The container must be clearly labeled with the chemical name and all relevant hazard warnings.

Emergency Procedures: Planning for the Unexpected

Rapid and correct response to an emergency can significantly mitigate the consequences of an accidental exposure or spill.

Accidental Exposure

Caption: Decision tree for responding to accidental exposure.

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes.[4][6] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[6][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration (do not use mouth-to-mouth).[2] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spills

-

Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite). Place the contaminated material in a sealed container for hazardous waste disposal. Decontaminate the area with a suitable cleaning agent.

-

Large Spills (or any spill outside a fume hood): Evacuate the area immediately. Alert others and your supervisor. Call emergency services.[2] Do not attempt to clean up a large spill yourself.[6]

Waste Disposal

All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The safe handling of this compound and other hydrazine derivatives is not merely a matter of following a checklist; it is about fostering a culture of safety within the laboratory. This requires a commitment from all personnel to understand the hazards, diligently follow protocols, and remain vigilant. By integrating the principles and practices outlined in this guide into your daily workflow, you can effectively mitigate the risks associated with this valuable class of compounds and ensure a safe and productive research environment.

References

-

Risk Management and Safety, University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]

-

Choudhary, G. and Hansen, H. (1998). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Toxicology, 130(2-3), pp.101-136. [Link]

-

The Brückner Research Group. CB-LSOP-Hydrazines. [Link]

-

Wikipedia. (2024). Hydrazine. [Link]

-

New Jersey Department of Health. (2010). Hydrazine - Hazardous Substance Fact Sheet. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Hydrazines. [Link]

-

Toth, B. and Erickson, J. (1977). Reversal of the toxicity of hydrazine an analogues by pyridoxine hydrochloride. Toxicology, 7(1), pp.31-36. [Link]

-

Chemical Emergency Medical Guidelines (CHEM). (2012). Hydrazine (NH2-NH2) A 1 Information and recommendations for first responders. [Link]

-

GOV.UK. (2022). Hydrazine - Incident management. [Link]

-

Defense Technical Information Center. (1968). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. [Link]

-

Oxford Academic. (2020). Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. [Link]

-

Organic Syntheses. hydrazine hydrate. [Link]

-

UC Santa Barbara. Hydrazine - Standard Operating Procedure. [Link]

-

CHEMM. Personal Protective Equipment (PPE). [Link]

-

Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]

-

Defense Technical Information Center. (1986). Safety and Handling of Hydrazine. [Link]

Sources

- 1. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. benchchem.com [benchchem.com]

- 4. ehs.ucsb.edu [ehs.ucsb.edu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 8. Hydrazine - Wikipedia [en.wikipedia.org]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Reversal of the toxicity of hydrazine an analogues by pyridoxine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

Navigating the Chemistry of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride: A Senior Application Scientist's In-depth Guide

For the discerning researcher and drug development professional, a thorough understanding of a compound's properties and safety profile is paramount to successful and safe experimentation. This guide provides a comprehensive overview of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride (CAS No: 1185302-10-6), a key building block in synthetic chemistry. We will delve into its chemical identity, associated hazards, and the necessary protocols for its safe handling, storage, and emergency management. This document is crafted to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in the laboratory.

Chemical and Physical Identity

This compound is a substituted aromatic hydrazine derivative. The presence of the hydrazino group makes it a versatile reagent, particularly in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceutical agents. Understanding its fundamental properties is the first step in its safe and effective utilization.

| Property | Value | Source |

| CAS Number | 1185302-10-6 | [1] |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | |

| Molecular Weight | 230.69 g/mol | [2] |

| Purity | Typically ≥96% | [2] |

| Storage Temperature | Room Temperature | [2] |

| Synonyms | ethyl 3-hydrazino-4-methylbenzoate HCl | [1][2] |

Hazard Identification and Risk Assessment

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3][5] Prolonged or repeated contact may lead to dermatitis.

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[3][4] Direct contact can result in redness, pain, and potential damage to the cornea.

-

Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory irritation.[3][4] Inhalation of dust can lead to irritation of the nose, throat, and lungs.

-

Acute Toxicity: While specific data for this compound is lacking, related hydrazino compounds are noted as being harmful if swallowed or inhaled.

It is crucial to handle this compound with the understanding that it is potentially hazardous. A precautionary approach is always the most prudent in a research setting.

Safe Handling and Storage Protocols: A Self-Validating System

The following protocols are designed to create a self-validating system of safety, where each step reinforces the overall goal of minimizing exposure and preventing accidents.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize the potential for exposure at the source.

-

Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent the inhalation of any dust particles.[3][4]

-

Eye and Face Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3][4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[4] Wash hands thoroughly after handling.[3]

-

Respiratory Protection: If working outside of a fume hood where dust may be generated, a NIOSH/MSHA-approved respirator is recommended.

Prudent Laboratory Practices

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[3]

-

Avoid Contact: Do not allow the material to come into contact with eyes, skin, or clothing.[3]

-

Ingestion Prevention: Avoid ingestion and inhalation. Do not eat, drink, or smoke in areas where the chemical is handled.

Storage Requirements

Proper storage is critical to maintaining the stability of the compound and ensuring the safety of the laboratory environment.

-

Container Integrity: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Inert Atmosphere: For long-term storage and to prevent degradation, it is advisable to handle and store the contents under an inert atmosphere, such as nitrogen. The compound is noted as being air and moisture sensitive.[3][4]

-

Incompatible Materials: Store away from strong oxidizing agents and strong bases.[3]

The following diagram illustrates the decision-making process for the safe handling of this compound.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a swift and informed response is critical.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, seek medical attention.[3][4]

-

Skin Contact: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3][4]

-

Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

-

Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.

-

Spills: For spills, wear appropriate personal protective equipment. Carefully sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[6]

-

Fire: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish a fire.[3] Wear a self-contained breathing apparatus for firefighting if necessary.[3][4] Hazardous decomposition products can include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[3][4]

Synthesis and Reactivity Insights

This compound is a valuable intermediate in organic synthesis. The hydrazine group is a potent nucleophile, readily reacting with carbonyl compounds to form hydrazones. These hydrazones can then be used in a variety of cyclization reactions to form important heterocyclic scaffolds. For instance, the reaction of a hydrazine with a β-ketoester is a classic method for synthesizing pyrazoles, a common motif in medicinal chemistry.[7] The hydrochloride salt form enhances the stability and handling of the otherwise more reactive free base.

The synthesis of related hydrazino compounds often involves the reduction of a diazonium salt or the direct reaction of an amine with a hydrazinating agent.[8] Understanding these synthetic routes provides insight into potential impurities and the rationale for the recommended handling and storage conditions, particularly the need to protect against air and moisture which can degrade the compound.

The following diagram illustrates a generalized reaction pathway involving a hydrazino compound.

By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can confidently and safely utilize this compound in their synthetic endeavors, paving the way for new discoveries and innovations.

References

- Sigma-Aldrich.

- Sigma-Aldrich.

- Fisher Scientific.

- Fisher Scientific.

- Sigma-Aldrich.

- Fisher Scientific.

- Crysdot LLC.

- Sigma-Aldrich.

- Carl ROTH. Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride.

- ResearchGate.

- Google Patents. Synthesis method of 4-methyl-2-hydrazinobenzothiazole.

Sources

- 1. Ethyl 3-hydrazino-4-methylbenzoate HCl | 1185302-10-6 [sigmaaldrich.cn]

- 2. Ethyl 3-hydrazino-4-methylbenzoate HCl | 1185302-10-6 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. researchgate.net [researchgate.net]

- 8. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 3-hydrazino-4-methylbenzoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydrazino-4-methylbenzoate hydrochloride is a substituted aromatic hydrazine derivative. Its structural features, comprising a hydrazine moiety, a benzoate ester, and a methyl group on a benzene ring, suggest its potential as a versatile intermediate in the synthesis of complex organic molecules. Hydrazine derivatives are crucial building blocks in the pharmaceutical industry for creating a wide range of bioactive compounds, including those with antimicrobial, anticonvulsant, and anti-inflammatory properties. The hydrochloride salt form of this compound is likely utilized to enhance its stability and aqueous solubility, which are critical parameters for its handling, formulation, and application in synthetic chemistry.

This guide provides a comprehensive analysis of the solubility and stability of this compound. Understanding these physicochemical properties is paramount for its effective use in research and development, ensuring optimal reaction conditions, and predicting its shelf-life and potential degradation pathways.

Molecular Structure

The molecular structure of this compound is presented below. The molecule consists of a central benzene ring substituted with an ethyl ester group, a methyl group, and a hydrazino group, which is protonated to form the hydrochloride salt.

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. Direct experimental data for this specific compound is limited; therefore, some properties are inferred from its constituent parts and related compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₁₀H₁₅ClN₂O₂ | Calculated from structure |

| Molecular Weight | 230.69 g/mol | Calculated from formula |

| CAS Number | 1185302-10-6 | [1] |

| Appearance | Likely a white to off-white solid | Inferred from related hydrazine hydrochlorides |

| Purity | 96% | [1] |

| Storage Temperature | Room Temperature | [1] |

| InChI Code | 1S/C10H14N2O2.ClH/c1-3-14-10(13)8-5-4-7(2)9(6-8)12-11;/h4-6,12H,3,11H2,1-2H3;1H | [1] |

| InChI Key | BAKCTIHVWUYIQX-UHFFFAOYSA-N | [1] |

Solubility Profile

The solubility of a compound is a critical factor in its application, influencing everything from reaction kinetics to bioavailability in drug development. The presence of both a polar hydrochloride group and a less polar ethyl benzoate moiety suggests that this compound will exhibit varied solubility across different solvent systems.

Predicted Solubility

| Solvent | Predicted Solubility | Rationale |

| Water | Soluble | The hydrochloride salt of the hydrazine group will significantly increase aqueous solubility. Hydrazine hydrochloride itself is highly soluble in water. |

| Methanol, Ethanol | Soluble | These polar protic solvents are expected to solvate both the ionic hydrochloride and the ester group effectively. Phenylhydrazine is miscible with ethanol.[2] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should readily dissolve the compound. |

| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | The high polarity of the hydrochloride salt will likely limit solubility in this non-polar solvent. |

| Hexanes, Ether | Insoluble | The compound's polarity is too high for it to be soluble in these non-polar solvents. Phenylhydrazine is miscible with diethyl ether, but the hydrochloride salt form reduces this likelihood.[2] |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of a compound.[3]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., deionized water, pH buffers, ethanol, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable column and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. Centrifuge the samples at a high speed to pellet any remaining suspended particles.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of a chemical compound is its ability to resist chemical change or decomposition. For a molecule like this compound, the primary points of lability are the hydrazine and ester functional groups. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[4][5]

Forced Degradation Studies Protocol

This protocol is designed based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) to assess the stability of the drug substance under various stress conditions.[6][7]

Objective: To identify the degradation pathways and potential degradation products of this compound.

General Procedure: For each condition, a solution of the compound at a known concentration (e.g., 1 mg/mL) is prepared. A control sample is stored under ambient conditions in the dark. The goal is to achieve 5-20% degradation of the active ingredient.[6]

-

Hydrolytic Degradation:

-

Acidic: Treat the compound solution with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Basic: Treat the compound solution with 0.1 N NaOH at room temperature or a slightly elevated temperature. Esters are particularly susceptible to base-catalyzed hydrolysis.[8][9][10]

-

Neutral: Reflux the compound solution in water at a controlled temperature.

-

-

Oxidative Degradation:

-

Treat the compound solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature. The hydrazine moiety is expected to be susceptible to oxidation.[11]

-

-

Photolytic Degradation:

-

Expose the solid compound and its solution to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat at an elevated temperature (e.g., 70-80°C) for a specified duration.

-

Sample Analysis: After exposure to the stress conditions, the samples are analyzed by a stability-indicating analytical method, typically a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method.[12][13][14][15][16] The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (MS) can be coupled with HPLC to aid in the identification of the degradation products.

Potential Degradation Pathways

Based on the functional groups present, the following degradation pathways are plausible:

-

Hydrolysis of the Ester: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield 3-hydrazino-4-methylbenzoic acid.[8][9][10][17]

-

Oxidation of the Hydrazine: The hydrazine moiety is a reducing agent and can be oxidized to various products, including the corresponding diazene, which may further react or decompose. The oxidation of phenylhydrazine can lead to the formation of benzene, nitrogen, and radical species.[11][18][19]

Caption: Potential Degradation Pathways of the Compound.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. This guide provides a foundational understanding of its solubility and stability, which are critical for its practical application. The hydrochloride salt form is anticipated to confer good solubility in polar protic solvents, including water and lower alcohols. The primary stability concerns are the hydrolysis of the ester linkage and the oxidation of the hydrazine moiety. A systematic approach to forced degradation studies, as outlined in this guide, is essential for identifying degradation products and developing a comprehensive stability profile. The provided experimental protocols offer a starting point for researchers to empirically determine these crucial parameters, ensuring the reliable and effective use of this compound in their work.

References

-

SSERC Chemistry. (2021, January 22). The Hydrolysis of Ethyl Benzoate [Video]. YouTube. [Link]

-

National Council of Educational Research and Training. (n.d.). Aldehydes, Ketones and Carboxylic Acids. In Chemistry Part II: Textbook for Class XII. [Link]

-

SSERC. (n.d.). Hydrolysis of ethyl benzoate. Retrieved from [Link]

-

Techsol. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Aylward, J. B. (1969). Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate. Journal of the Chemical Society C: Organic, 1663-1666. [Link]

-

Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. [Link]

-

Itano, H. A., & Mannen, S. (1976). Reactions of hemoglobin with phenylhydrazine: a review of selected aspects. Environmental Health Perspectives, 17, 265–281. [Link]

-

LibreTexts Chemistry. (2020, May 30). 22.6: Ester Chemistry. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Phenylhydrazine – Knowledge and References. [Link]

-

Kumar, B. S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. RASĀYAN Journal of Chemistry, 15(2). [Link]

-

European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. [Link]

-

LookChem. (n.d.). ethyl 3-ethyl-4-hydrazinobenzoate. Retrieved from [Link]

-

Johansson, E. (2004). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

International Journal of Creative Research Thoughts. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. [Link]

-

BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]

- Google Patents. (n.d.).

-

Vladimirova, S., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(3), 139-145. [Link]

-

Quora. (n.d.). In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution?. [Link]

-

Saheeb, L. A., & Damdoom, J. S. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Annals of Tropical Medicine & Public Health, 23(16). [Link]

-

Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Current Drug Metabolism, 12(7), 679-691. [Link]

-

ResearchGate. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. [Link]

Sources

- 1. Ethyl 3-hydrazino-4-methylbenzoate HCl | 1185302-10-6 [sigmaaldrich.com]

- 2. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. ijcrt.org [ijcrt.org]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. database.ich.org [database.ich.org]

- 8. SSERC | Hydrolysis of ethyl benzoate [sserc.org.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. quora.com [quora.com]

- 11. Reactions of hemoglobin with phenylhydrazine: a review of selected aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jddtonline.info [jddtonline.info]

- 13. researchgate.net [researchgate.net]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. Oxidation of hydrazine derivatives. Part I. Oxidation of phenyl-hydrazine with lead tetra-acetate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 19. taylorandfrancis.com [taylorandfrancis.com]

The Strategic Utility of Ethyl 3-Hydrazino-4-Methylbenzoate Hydrochloride in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of contemporary drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex and biologically active molecules. Ethyl 3-hydrazino-4-methylbenzoate hydrochloride has emerged as a versatile and highly valuable scaffold, primarily owing to its pre-functionalized aromatic core and the reactive hydrazine moiety. This guide provides an in-depth exploration of its chemical properties, synthetic applications, and practical considerations for its use in the laboratory, with a focus on the construction of medicinally relevant heterocyclic systems such as indazoles and pyrazoles.

Core Molecular Attributes and Reactivity Profile

This compound is a crystalline solid at room temperature. The hydrochloride salt form enhances its stability and simplifies handling and storage. The core structure features a benzene ring substituted with an ethyl ester, a methyl group, and a hydrazine group. This arrangement of functional groups provides a unique combination of reactivity and steric and electronic properties that can be exploited in a variety of chemical transformations.

Table 1: Physicochemical Properties of Ethyl 3-hydrazino-4-methylbenzoate and Related Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| This compound | 1185302-10-6 | C₁₀H₁₅ClN₂O₂ | 230.69 | Solid |

| Ethyl 3-amino-4-methylbenzoate | 41191-92-8 | C₁₀H₁₃NO₂ | 179.22 | Solid |

| Methyl 3-hydrazinyl-4-methylbenzoate | 832075-29-3 | C₉H₁₂N₂O₂ | 180.21 | Solid |

| Ethyl 4-hydrazinylbenzoate | 14685-90-6 | C₉H₁₂N₂O₂ | 180.20 | Solid |

The key to the synthetic utility of this building block lies in the nucleophilicity of the hydrazine moiety. The terminal nitrogen atom is a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones. These intermediates are pivotal in the construction of a diverse array of heterocyclic systems. The presence of the electron-withdrawing ethyl ester group and the electron-donating methyl group on the aromatic ring can influence the reactivity of the hydrazine and the subsequent cyclization steps.

Synthesis of Indazole Scaffolds

Indazoles are a prominent class of nitrogen-containing heterocycles that are frequently found in the core structures of a wide range of pharmaceutical agents with diverse biological activities, including anti-cancer, anti-inflammatory, and anti-psychotic properties. This compound is an excellent precursor for the synthesis of substituted indazoles.

Mechanistic Rationale: The Fischer Indole Synthesis Analogy